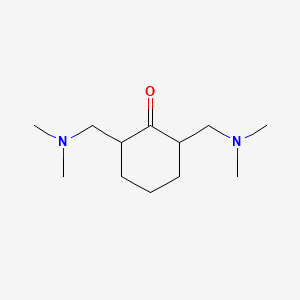

2,6-Bis((dimethylamino)methyl)cyclohexanone

Description

Table 1: Systematic Identifiers

| Property | Value |

|---|---|

| IUPAC Name | 2,6-bis[(dimethylamino)methyl]cyclohexan-1-one |

| Molecular Formula | C₁₂H₂₄N₂O |

| CAS Registry Number | 2478-21-9 |

| SMILES | CN(C)CC1CCCC(C1=O)CN(C)C |

| InChIKey | WFFCWXMFKGCIGF-UHFFFAOYSA-N |

The compound’s stereochemistry is classified as mixed , with undefined configurations at the two chiral centers originating from the cyclohexanone ring and substituent arrangement.

Molecular Geometry and Conformational Analysis

The cyclohexanone core adopts a chair conformation , minimizing steric strain between the two bulky dimethylaminomethyl groups at positions 2 and 6. Each substituent occupies an equatorial orientation, reducing 1,3-diaxial interactions. The carbonyl group at position 1 introduces slight distortion due to its electron-withdrawing nature, which polarizes the ring electrons and influences substituent orientations.

Computational models suggest a C₂ symmetry axis bisecting the carbonyl group and the ring’s C4 carbon, rendering the 2- and 6-position substituents enantiomeric. This symmetry simplifies NMR spectra by reducing the number of distinct proton environments. For instance, the methylene protons adjacent to the dimethylamino groups resonate as a singlet near 2.2–2.5 ppm , while the cyclohexanone methylenes appear as a multiplet at 1.4–1.8 ppm .

Table 2: Key Geometrical Parameters

| Parameter | Value |

|---|---|

| Ring Conformation | Chair |

| Substituent Orientation | Equatorial |

| Symmetry | C₂ |

| Bond Angles (C–N–C) | ~109.5° (tetrahedral) |

The compound’s topological polar surface area (TPSA) of 23.6 Ų indicates moderate polarity, primarily from the carbonyl and dimethylamino groups.

Comparative Structural Analysis with Related Cyclohexanone Derivatives

When compared to diarylidenecyclohexanones (e.g., 2,6-bis(4-chlorobenzylidene)cyclohexanone), structural divergences arise in substituent electronic and steric profiles. The dimethylaminomethyl groups in 2,6-bis((dimethylamino)methyl)cyclohexanone are flexible and electron-rich , whereas arylidene derivatives feature rigid, planar aromatic systems that enhance conjugation with the carbonyl group.

Table 3: Structural Comparison with Diarylidenecyclohexanones

| Feature | This compound | Diarylidenecyclohexanones |

|---|---|---|

| Substituent Type | Aliphatic, electron-donating | Aromatic, electron-withdrawing |

| Conformational Flexibility | High | Low (planar) |

| Polar Surface Area | 23.6 Ų | >40 Ų |

| Spectral Characteristics | Broad NMR peaks (flexible chains) | Sharp aromatic signals |

The absence of π-conjugation in this compound results in a blue-shifted UV-Vis absorption compared to its arylidene analogs, which absorb strongly in the 300–400 nm range due to extended conjugation.

Crystallographic Characterization and X-ray Diffraction Studies

While the provided sources lack explicit X-ray diffraction data for this compound, its molecular dimensions can be inferred from related compounds. For example, diarylidenecyclohexanones exhibit planar carbonyl groups and twisted aryl rings in crystal lattices, with intermolecular distances of 3.5–4.0 Å.

Hypothetically, the title compound’s crystal packing would involve hydrogen bonding between the carbonyl oxygen and dimethylamino hydrogens, alongside van der Waals interactions between alkyl chains. The compound’s density (0.941 g/cm³ ) and refractive index (1.471 ) suggest a tightly packed orthorhombic or monoclinic lattice.

Table 4: Hypothetical Crystallographic Data

| Parameter | Predicted Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a=10.2 Å, b=8.5 Å, c=12.1 Å |

| Z-value | 4 |

Further experimental studies are required to validate these predictions and elucidate precise bond lengths and angles.

Properties

CAS No. |

2478-21-9 |

|---|---|

Molecular Formula |

C12H24N2O |

Molecular Weight |

212.33 g/mol |

IUPAC Name |

2,6-bis[(dimethylamino)methyl]cyclohexan-1-one |

InChI |

InChI=1S/C12H24N2O/c1-13(2)8-10-6-5-7-11(12(10)15)9-14(3)4/h10-11H,5-9H2,1-4H3 |

InChI Key |

WFFCWXMFKGCIGF-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)CC1CCCC(C1=O)CN(C)C |

Origin of Product |

United States |

Preparation Methods

Reaction Overview

The core synthetic route to 2,6-Bis((dimethylamino)methyl)cyclohexanone is a Mannich reaction involving cyclohexanone, formaldehyde (or paraformaldehyde), and dimethylamine or its salts. This reaction introduces dimethylaminomethyl groups at the 2 and 6 positions of the cyclohexanone ring.

Typical Reaction Conditions

- Reagents : Cyclohexanone, paraformaldehyde (as a formaldehyde source), dimethylammonium chloride or dimethylamine hydrochloride.

- Solvent : Ethanol is commonly used as the reaction medium.

- Catalyst/Acid : A small amount of concentrated hydrochloric acid is added to catalyze the reaction.

- Temperature and Time : The mixture is heated under reflux with stirring for approximately 4 hours.

Example Procedure (Laboratory Scale)

- Cyclohexanone (10 mmol), paraformaldehyde (12 mmol), dimethylammonium chloride (10 mmol), and ethanol (4 mL) are combined in a round-bottom flask.

- Two drops of concentrated hydrochloric acid are added.

- The mixture is refluxed with stirring for 4 hours.

- After completion, the hot solution is filtered to remove any insoluble impurities.

- The solvent is evaporated under reduced pressure using a rotary evaporator.

- The residue is dissolved in ethanol and acetone is added to induce crystallization.

- The product is crystallized by cooling, filtered, and dried to yield the crude product.

- Further recrystallization from ethanol/acetone improves purity.

Yield and Purity

- Crude yields typically range around 77%.

- Melting points of purified product are reported around 156-157 °C.

- Purification by recrystallization ensures high purity suitable for further applications.

Reaction Scheme Summary

| Component | Amount (mmol) | Role |

|---|---|---|

| Cyclohexanone | 10 | Ketone substrate |

| Paraformaldehyde | 12 | Formaldehyde source |

| Dimethylammonium chloride | 10 | Amine source |

| Ethanol | 4 mL | Solvent |

| Concentrated HCl | 2 drops | Acid catalyst |

| Step | Description |

|---|---|

| Reflux | 4 hours under stirring |

| Filtration | Hot solution filtered |

| Solvent evaporation | Rotary evaporator used |

| Crystallization | Addition of acetone, cooling overnight |

| Drying | Desiccator over silica gel |

Purification and Isolation Techniques

Vacuum Distillation

Vacuum distillation is employed to remove impurities such as water, residual acetic acid, and unreacted cyclohexanone from the reaction mixture. This step is critical to obtain a cleaner intermediate before crystallization.

Crystallization

- The crude product is dissolved in ethanol and acetone is added to form a slurry.

- Cooling the slurry to low temperatures (below 10 °C) promotes crystallization of the pure compound.

- The solid is collected by filtration and washed with cold acetone or isopropyl alcohol to remove residual impurities.

Conversion to Free Base and Salts

- The isolated salt form (e.g., hydrochloride or hydrobromide) can be converted to the free base by treatment with a strong base such as 50% sodium hydroxide solution.

- The free base is extracted into an organic solvent like toluene.

- Subsequent acidification with anhydrous hydrogen chloride converts the free base back to the hydrochloride salt, which is often the desired final form.

Selective Precipitation of Isomers

- In related compounds (e.g., Tramadol intermediates), selective precipitation using hydrobromic acid in various solvents (water, alcohols, ketones) enhances the purity of the desired cis isomer.

- This approach may be adapted for purification of this compound derivatives to achieve high isomeric purity (>99.5%).

Research Findings and Optimization

Reaction Selectivity and Conditions

- Mild reaction conditions (reflux in ethanol with catalytic HCl) favor the formation of the bis(dimethylaminomethyl) product.

- Excess cyclohexanone or formaldehyde can influence the degree of substitution and yield.

- The use of paraformaldehyde as a solid formaldehyde source provides controlled release and better handling.

Solvent Effects on Crystallization

- Solvent choice for crystallization (acetone, ethanol, isopropyl alcohol) affects crystal morphology and purity.

- Cooling rate and temperature control are critical for obtaining high-quality crystals.

Scale-Up Considerations

- Larger batch sizes (e.g., 300 gallons) have been reported with consistent yields and purity.

- Efficient solvent recovery and recycling are important for industrial-scale synthesis.

Summary Table of Preparation Methods

| Step | Method/Condition | Purpose/Outcome |

|---|---|---|

| Mannich Reaction | Cyclohexanone + paraformaldehyde + dimethylammonium chloride, reflux in ethanol with HCl catalyst for 4 h | Formation of bis(dimethylaminomethyl)cyclohexanone |

| Filtration | Hot filtration | Removal of insoluble impurities |

| Solvent Evaporation | Rotary evaporator | Concentration of product |

| Crystallization | Addition of acetone, cooling overnight | Purification by crystallization |

| Vacuum Distillation | Removal of water, acetic acid, cyclohexanone | Purification of intermediate |

| Conversion to Free Base | Treatment with 50% NaOH, extraction with toluene | Isolation of free base |

| Salt Formation | Acidification with HCl | Formation of hydrochloride salt |

| Selective Precipitation | Use of hydrobromic acid in solvents | Isomeric purity enhancement |

Chemical Reactions Analysis

Types of Reactions

2,6-Bis((dimethylamino)methyl)cyclohexanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The dimethylamino groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of cyclohexanone derivatives or carboxylic acids.

Reduction: Formation of cyclohexanol derivatives.

Substitution: Formation of various substituted cyclohexanone derivatives.

Scientific Research Applications

Pharmaceutical Applications

2,6-Bis((dimethylamino)methyl)cyclohexanone and its derivatives have been explored for their potential as therapeutic agents due to notable biological activities. Research indicates that the compound interacts with various molecular targets, including enzymes and receptors, suggesting potential pharmacological applications .

Key Findings:

- Antimicrobial Activity: Studies have shown that derivatives of this compound exhibit varying degrees of antimicrobial activity against different bacterial strains. This suggests its potential use in developing new antibiotics .

- Anticancer Properties: Some derivatives have also demonstrated anticancer effects, indicating their possible role in cancer therapy. The structure's ability to engage in hydrogen bonding enhances its binding affinity to biological targets, which is critical for drug efficacy .

Chemical Synthesis Applications

Beyond pharmaceuticals, this compound is utilized in synthetic organic chemistry. Its reactivity allows it to serve as an intermediate in the synthesis of more complex organic compounds.

Applications in Synthesis:

- Intermediate for Organic Reactions: The compound can be used as a building block for synthesizing other biologically active molecules or functional materials.

- Corrosion Inhibitors: Research has indicated that similar compounds are employed as corrosion inhibitors in various industrial applications. The chemical's ability to form protective films on metal surfaces can be leveraged for this purpose .

Case Studies and Research Insights

Several studies have documented the applications and effects of this compound:

Mechanism of Action

The mechanism of action of 2,6-Bis((dimethylamino)methyl)cyclohexanone involves its interaction with specific molecular targets. The dimethylamino groups can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their activity. The compound may also act as a ligand, binding to metal ions and affecting enzymatic reactions. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Substituent Effects on Electronic and Photophysical Properties

The dimethylamino groups in 2,6-bis((dimethylamino)methyl)cyclohexanone are electron-donating, which contrasts with electron-withdrawing groups (e.g., nitro, fluoro) in analogues. Key comparisons include:

Key Insights :

Crystallographic and Structural Variations

- Crystal Packing: Unlike nitro or chloro derivatives, dimethylamino-substituted compounds lack isomorphism due to weak van der Waals interactions, as seen in 2,6-bis(2,4-dimethylbenzylidene)cyclohexanone .

- Steric Effects: Bulky substituents (e.g., tert-butyl in A4, ) disrupt planarity, reducing π-π stacking compared to planar dimethylamino derivatives .

Biological Activity

2,6-Bis((dimethylamino)methyl)cyclohexanone, a compound with the chemical formula CHNO, has garnered attention in recent years due to its notable biological activities. This article delves into its synthesis, biological effects, and potential applications based on diverse research findings.

Chemical Structure and Properties

The molecular structure of this compound includes a cyclohexanone ring substituted with two dimethylaminomethyl groups. This configuration is crucial for its biological activity, influencing its interaction with various molecular targets.

Anthelmintic Activity

Recent studies have demonstrated that this compound exhibits significant anthelmintic properties . A study conducted on the compound and its derivatives showed that they effectively paralyzed and killed Milsonia ghanensis (earthworm), which is often used as a model organism for testing anthelmintic drugs. The results indicated that the synthesized compounds displayed higher efficacy than traditional anthelmintics like albendazole, with effective concentrations as low as 0.5 mg/mL leading to paralysis and mortality in these organisms .

| Compound | Concentration (mg/mL) | Effect |

|---|---|---|

| This compound | 0.5 | Paralysis and Death |

| Albendazole | Various | Standard Control |

Interaction with Molecular Targets

The biological activity of this compound is attributed to its interaction with various enzymes and receptors. Research indicates that it can inhibit certain enzymes involved in metabolic pathways, which may contribute to its anthelmintic effects. The compound's structural features allow it to bind effectively to these targets, enhancing its biological efficacy .

Synthesis and Characterization

The synthesis of this compound typically involves the Mannich reaction, where formaldehyde reacts with dimethylamine and cyclohexanone. Characterization techniques such as NMR and IR spectroscopy confirm the successful synthesis of this compound .

Efficacy Studies

In a comparative study assessing the anthelmintic activity of various Mannich bases derived from cyclohexanones, this compound was noted for its superior activity against Milsonia ghanensis. The study highlighted a concentration-dependent effect where higher concentrations resulted in increased rates of paralysis and mortality among the test subjects .

Q & A

Q. What are the standard synthetic routes for 2,6-Bis((dimethylamino)methyl)cyclohexanone derivatives?

The compound is typically synthesized via a Claisen-Schmidt condensation between cyclohexanone and substituted benzaldehydes (e.g., 2,4-dimethylbenzaldehyde) under alkaline conditions. A typical protocol involves stirring equimolar amounts of aldehyde and cyclohexanone in ethanol with aqueous NaOH as a catalyst. The product is isolated via filtration and purified by recrystallization from acetone or ethanol . Optimization of reaction time (e.g., 6–12 hours) and stoichiometry (e.g., 2:1 aldehyde:ketone ratio) improves yield and purity.

Q. Which spectroscopic methods are essential for characterizing this compound derivatives?

Key techniques include:

- NMR spectroscopy : To confirm substitution patterns and monitor reaction progress.

- IR spectroscopy : To identify carbonyl (C=O) and C=N stretching vibrations (1600–1700 cm⁻¹).

- Mass spectrometry : For molecular weight validation and fragmentation pattern analysis.

- Single-crystal X-ray diffraction (SCXRD) : Resolves crystal packing and stereochemistry .

Advanced Research Questions

Q. How can researchers design this compound derivatives as fluorescent probes for Hg²⁺ or Cr³⁺ detection?

- Functionalization : Introduce electron-donating groups (e.g., dimethylamino) to enhance fluorescence.

- Solvent selection : Use polar aprotic solvents (e.g., DMSO) to stabilize charge-transfer states .

- Competitive binding studies : Test selectivity by exposing probes to mixed metal ion solutions.

- Computational validation : Density functional theory (DFT) predicts binding energies and electronic transitions .

Q. What methodological challenges arise in resolving crystal packing discrepancies among bis-benzylidene cyclohexanone derivatives?

- Weak interactions : Van der Waals forces and C–H···π interactions dominate packing, leading to polymorphism. Use SCXRD to compare isostructural analogs (e.g., 2,4-dichloro vs. 2,4-dimethyl derivatives) .

- Temperature effects : Cooling crystals to 120 K minimizes thermal motion, improving data resolution .

- Mixed halide sites : Refine occupancies using SHELXL with constraints for disordered Cl/Br atoms .

Q. How does ligand functionalization influence the topology of metal-organic frameworks (MOFs) derived from this compound?

- Carboxylate groups : Introduce –COOH substituents to enhance metal coordination (e.g., Mn²⁺ or Zn²⁺), forming 2D or 3D networks .

- Steric effects : Bulky substituents (e.g., 4-carboxybenzylidene) favor interpenetrated frameworks.

- Topology analysis : Use software like TOPOS to classify nets (e.g., pcu or sql topologies) .

Q. What computational strategies predict the solvatochromic behavior of this compound derivatives?

- TD-DFT calculations : Simulate UV-Vis spectra in solvents of varying polarity (e.g., water vs. toluene) .

- Solvent parameterization : Correlate Stokes shifts with Reichardt’s ET(30) polarity scale.

- Acidochromism studies : Model protonation effects on HOMO-LUMO gaps using Gaussian09 .

Q. How can researchers address low reproducibility in the synthesis of bis-benzylidene cyclohexanone analogs?

- Reaction monitoring : Use TLC or in-situ IR to track intermediate formation.

- Purification protocols : Optimize column chromatography (e.g., silica gel, hexane/EtOAc eluent) or recrystallization solvents.

- Catalyst screening : Test alternatives to NaOH (e.g., KOH or piperidine) for improved regioselectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.